1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Activity
A study by Al-Abdullah et al. (2014) investigated compounds related to 1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, finding that similar compounds displayed potent antibacterial activity and good dose-dependent anti-inflammatory activity. This suggests potential applications in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Structural Rearrangements and Synthetic Applications
Research by McMahon et al. (1982) on related structures, such as methoxy-substituted tetrahydroisoquinolines, showed that heating these compounds in formic acid can lead to structural rearrangements. This process can be useful in synthetic chemistry for creating diverse molecular structures (McMahon et al., 1982).
Synthesis and Characterization
Hanusek et al. (2006) described the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, which are structurally related to the compound . Their research provides insights into the methods of synthesizing and characterizing similar compounds, which could be relevant for the study and application of 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Hanusek et al., 2006).
Calcium Antagonistic Activities
Saraç et al. (1997) synthesized derivatives of octahydroquinazoline-2-thione and screened them for calcium antagonistic activities. This research is relevant as it explores the potential medicinal applications of compounds structurally similar to 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Saraç et al., 1997).
Tubulin Polymerization Inhibition
A study by Gastpar et al. (1998) on methoxy-substituted phenylindoles, which are structurally related, demonstrated their ability to inhibit tubulin polymerization, a key process in cell division. This suggests potential applications in cancer therapy (Gastpar et al., 1998).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Their research provides valuable insights into the synthetic pathways that could potentially be applied to synthesize compounds like 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Bacchi et al., 2005).
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKWFKWZBOFGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.